8-Bromo-2-phenyl-4H-chromen-4-one
Overview
Description
8-Bromo-2-phenyl-4H-chromen-4-one is a chemical compound with the molecular formula C15H9BrO2. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of research . The compound is characterized by the presence of a bromine atom at the 8th position and a phenyl group at the 2nd position of the chromen-4-one scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-phenyl-4H-chromen-4-one typically involves the bromination of 2-phenyl-4H-chromen-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the carbonyl group in the chromen-4-one scaffold can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, DMF), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol).
Major Products:
- Substituted derivatives (e.g., 8-amino-2-phenyl-4H-chromen-4-one).
- Oxidized products (e.g., quinones).
- Reduced products (e.g., 2-phenyl-4H-chroman-4-ol).
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Bromo-2-phenyl-4H-chromen-4-one is primarily related to its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its observed biological activities.
Comparison with Similar Compounds
2-Phenyl-4H-chromen-4-one: Lacks the bromine atom at the 8th position, resulting in different reactivity and biological properties.
8-Chloro-2-phenyl-4H-chromen-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
4H-1-Benzopyran-4-one derivatives: A broader class of compounds with diverse substituents and biological activities.
Uniqueness: 8-Bromo-2-phenyl-4H-chromen-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its analogs .
Properties
IUPAC Name |
8-bromo-2-phenylchromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGLPGPPIWXVQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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